Cas no 1240619-73-1 (2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid)

2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid is a tert-butyloxycarbonyl (Boc)-protected piperazine derivative with a carboxyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its Boc-protected amine and carboxylic acid moieties. The tert-butyloxycarbonyl group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The sterically hindered 2-methylpropanoic acid moiety enhances solubility and reactivity in coupling reactions. Its well-defined structure makes it valuable for constructing complex molecules, including bioactive compounds and drug candidates, with high precision and efficiency.
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid structure
1240619-73-1 structure
商品名:2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
CAS番号:1240619-73-1
MF:C13H24N2O4
メガワット:272.340663909912
CID:2133754

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid
    • 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
    • 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-methylpropanoic acid
    • Z1270456555
    • インチ: 1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
    • InChIKey: SXMRPRGMUNAZJA-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCN(CC1)C(C(=O)O)(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 352
  • トポロジー分子極性表面積: 70.1

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-77887-10.0g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
1240619-73-1 95.0%
10.0g
$1529.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13741-10G
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
1240619-73-1 95%
10g
¥ 10,540.00 2023-03-31
Chemenu
CM335785-1g
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid
1240619-73-1 95%+
1g
$350 2022-09-03
TRC
B702258-50mg
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic Acid
1240619-73-1
50mg
$ 190.00 2023-04-18
Chemenu
CM335785-1g
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid
1240619-73-1 95%+
1g
$556 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13741-5G
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
1240619-73-1 95%
5g
¥ 7,108.00 2023-03-31
Enamine
EN300-77887-1.0g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
1240619-73-1 95.0%
1.0g
$352.0 2025-02-20
Enamine
EN300-77887-0.05g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
1240619-73-1 95.0%
0.05g
$82.0 2025-02-20
abcr
AB562642-250mg
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-2-methylpropanoic acid; .
1240619-73-1
250mg
€355.00 2024-08-02
1PlusChem
1P01AIYI-250mg
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic Acid
1240619-73-1 95%
250mg
$258.00 2025-03-19

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid 関連文献

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acidに関する追加情報

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid: A Comprehensive Overview

The compound with CAS No. 1240619-73-1, known as 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid, is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse biological activities and applications in drug discovery. The tert-butoxy carbonyl (BOC) group attached to the piperazine ring adds complexity to the molecule, enhancing its pharmacological properties.

Recent studies have highlighted the importance of piperazine derivatives in modulating various cellular pathways. The presence of the BOC group in this compound plays a crucial role in stabilizing the molecule during synthesis and potentially influences its bioavailability. The methylpropanoic acid moiety further contributes to the molecule's hydrophobicity, which is essential for its interaction with target proteins.

One of the most promising aspects of this compound is its potential as a therapeutic agent. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a lead compound for further optimization in drug design.

The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The use of the BOC protecting group ensures that the piperazine ring remains intact during intermediate steps, allowing for precise control over the molecule's structure. This method has been refined through recent advancements in protecting group chemistry, making it more efficient and scalable for large-scale production.

From a pharmacokinetic perspective, this compound exhibits favorable properties such as moderate solubility and permeability, which are critical for oral bioavailability. Preclinical studies have demonstrated that it achieves significant concentrations in target tissues after administration, suggesting its potential efficacy in treating systemic diseases.

In terms of safety, preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, further long-term studies are required to fully understand its safety profile and potential side effects.

Looking ahead, the development of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid holds great promise for advancing medicinal chemistry research. Its unique structure and biological activity make it a valuable tool for exploring novel therapeutic strategies against various diseases.

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Amadis Chemical Company Limited
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